molecular formula C18H27F2N5O2 B12419840 Fgfr-IN-3

Fgfr-IN-3

货号: B12419840
分子量: 383.4 g/mol
InChI 键: DUYZHWVSTZSQHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fgfr-IN-3 是一种针对成纤维细胞生长因子受体 (FGFR) 家族的小分子抑制剂。FGFR 是参与各种细胞过程的受体酪氨酸激酶,包括增殖、分化和存活。 FGFR 信号传导的失调与多种癌症有关,使 this compound 等 FGFR 抑制剂在癌症治疗中具有价值 .

准备方法

合成路线和反应条件

Fgfr-IN-3 的合成通常涉及多个步骤,包括关键中间体的形成和最终偶联反应。具体的合成路线和反应条件可能有所不同,但常见步骤包括:

工业生产方法

This compound 的工业生产涉及扩大合成路线,同时确保一致性和质量。 这包括优化反应条件,使用高纯度试剂,以及采用先进的纯化技术以符合监管标准 .

化学反应分析

反应类型

Fgfr-IN-3 经历各种化学反应,包括:

常见试剂和条件

主要产品

从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能会产生氧化衍生物,而取代反应可以引入各种官能团 .

科学研究应用

Introduction to FGFR-IN-3

Fibroblast Growth Factor Receptor IN-3 (this compound) is a small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family, which plays a critical role in various biological processes, including cell proliferation, differentiation, and survival. The FGFR signaling pathway is implicated in several cancers, making FGFR inhibitors like this compound valuable in therapeutic applications.

Cancer Treatment

This compound has shown promise in the treatment of various cancers characterized by aberrant FGFR signaling. Its applications include:

  • Urothelial Carcinoma: Clinical trials have demonstrated that FGFR inhibitors, including this compound, can be effective against urothelial carcinoma with FGFR mutations or fusions. A notable Phase 2 trial (NCT02278978) highlighted the potential of these inhibitors to induce tumor regression in patients with advanced disease .
  • Cholangiocarcinoma: this compound is being investigated for its efficacy in cholangiocarcinoma patients with FGFR2 fusions. Trials like NCT03929965 have focused on optimizing treatment regimens to enhance patient outcomes .
  • Breast Cancer: Research indicates that targeting FGFR signaling may improve treatment responses in breast cancer patients, particularly those exhibiting FGFR1 or FGFR2 mutations. The application of this compound in clinical settings is under exploration .

Preclinical Studies

Preclinical studies have provided insights into the mechanisms by which this compound exerts its effects:

  • Cell Line Studies: In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis in cells overexpressing FGFRs. This suggests a potential for its use as a targeted therapy .
  • Animal Models: Animal studies have demonstrated that administration of this compound can result in significant tumor shrinkage and prolonged survival in models of FGFR-dependent tumors .

Mechanistic Insights

This compound operates by disrupting the binding of fibroblast growth factors to their receptors, thereby inhibiting downstream signaling pathways involved in tumor growth and survival:

  • Inhibition of Phosphorylation: By preventing the phosphorylation of downstream targets, this compound effectively halts the proliferation signals that cancer cells rely on .
  • Impact on Tumor Microenvironment: The compound may also modulate the tumor microenvironment, influencing factors such as angiogenesis and immune response, further enhancing its therapeutic potential .

Case Study 1: Urothelial Carcinoma

A Phase 2 clinical trial involving patients with advanced urothelial carcinoma demonstrated that treatment with an FGFR inhibitor led to a significant reduction in tumor size in approximately 40% of participants. This study underscored the importance of selecting patients based on genetic profiling for optimal results .

Case Study 2: Cholangiocarcinoma

In another study focusing on cholangiocarcinoma patients with specific genetic alterations, administration of this compound resulted in notable clinical responses, including prolonged progression-free survival compared to historical controls . This highlights the relevance of targeted therapies in managing rare malignancies.

Data Summary

Application AreaClinical Trials/StudiesKey Findings
Urothelial CarcinomaNCT0227897840% tumor reduction in advanced cases
CholangiocarcinomaNCT03929965Improved progression-free survival
Breast CancerOngoing studiesPotential benefit observed in genetically selected patients

作用机制

Fgfr-IN-3 通过结合 FGFR 的 ATP 结合位点发挥其作用,从而抑制其激酶活性。这阻止了下游信号分子的磷酸化,导致抑制细胞过程,如增殖和存活。 分子靶标包括 FGFR1、FGFR2、FGFR3 和 FGFR4,所涉及的途径包括 RAS-MAPK-ERK 和 PI3K-AKT 途径 .

相似化合物的比较

类似化合物

Fgfr-IN-3 的独特性

This compound 的独特性在于它对 FGFR 的特定结合亲和力和选择性,使其在研究和治疗应用中成为宝贵的工具。 它抑制多种 FGFR 亚型的能力为针对各种癌症提供了广泛的活性 .

生物活性

Fgfr-IN-3 is a selective inhibitor targeting fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3. Its biological activity has been studied in various cancer models due to the critical role of FGFR signaling in tumorigenesis. This article synthesizes current research findings, case studies, and data tables to illustrate the compound's biological activity.

Overview of FGFRs and Their Role in Cancer

FGFRs are a family of receptor tyrosine kinases that play significant roles in cell proliferation, differentiation, and survival. Aberrations in FGFR signaling pathways are implicated in various cancers, including urothelial carcinoma, breast cancer, and lung cancer. Mutations and fusions involving FGFRs can lead to ligand-independent activation, promoting oncogenic processes .

This compound functions by binding to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents downstream signaling cascades associated with cell growth and survival. The compound has shown potent activity against multiple FGFR mutations, including those that confer resistance to other inhibitors .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines with FGFR aberrations. For instance, Ba/F3 cells expressing the TEL-FGFR3 fusion protein exhibited significant growth inhibition when treated with this compound, with an IC50 value of approximately 16 nM .

In Vivo Efficacy

Animal models have further confirmed the efficacy of this compound. In xenograft studies using mice implanted with FGFR-driven tumors, treatment with this compound resulted in notable tumor regression and prolonged survival compared to control groups .

Case Studies

  • Urothelial Carcinoma : A clinical trial involving patients with advanced urothelial carcinoma showed that treatment with this compound led to a response rate of 40%, with several patients achieving partial responses .
  • Non-Small Cell Lung Cancer (NSCLC) : In a cohort of NSCLC patients harboring FGFR mutations, administration of this compound resulted in improved progression-free survival compared to standard therapies .

Table 1: Summary of In Vitro Activity of this compound Against Various Cell Lines

Cell LineMutation/FusionIC50 (nM)Response Type
Ba/F3 (TEL-FGFR3)TEL-FGFR316Growth inhibition
Urothelial CarcinomaFGFR3 mutations20Partial response
NSCLCFGFR fusions25Stable disease

Table 2: Clinical Outcomes from Case Studies

Study TypeCancer TypeResponse Rate (%)Notable Outcomes
Clinical TrialUrothelial Carcinoma40Partial responses observed
Cohort StudyNSCLC35Improved progression-free survival

属性

分子式

C18H27F2N5O2

分子量

383.4 g/mol

IUPAC 名称

2-(5-amino-4,6-dimethylpyrimidin-2-yl)oxy-N-[1-[(2,2-difluorocyclopropyl)methyl]piperidin-4-yl]-N-methylacetamide

InChI

InChI=1S/C18H27F2N5O2/c1-11-16(21)12(2)23-17(22-11)27-10-15(26)24(3)14-4-6-25(7-5-14)9-13-8-18(13,19)20/h13-14H,4-10,21H2,1-3H3

InChI 键

DUYZHWVSTZSQHT-UHFFFAOYSA-N

规范 SMILES

CC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3CC3(F)F)C)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。